2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[1,2-b]pyridazine core, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The piperazine and pyrimidine moieties are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the piperazine and pyrimidine moieties.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core is known to interact with various biological targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various studies.
Imidazo[4,5-b]pyridine: Known for its pharmacological potential and synthetic approaches.
The uniqueness of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C19H22N8 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C19H22N8/c1-19(2,3)15-13-27-16(23-15)4-5-17(24-27)25-8-10-26(11-9-25)18-21-7-6-14(12-20)22-18/h4-7,13H,8-11H2,1-3H3 |
InChI Key |
YRZYNFSSKJXOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N |
Origin of Product |
United States |
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